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Cat. No.: S573504

Anticancer Activity of Fangchinoline Across Cell Lines

The following table summarizes the half-maximal inhibitory concentration (ICso) values of fangchinoline

from various studies, which indicate its potency in inhibiting cancer cell growth.

Table 1: Reported ICso Values of Fangchinoline on Various Human Cancer Cell Lines

. Treatment Key Mechanisms .
Cancer Type Cell Line ICs0 Value (pM) . Citation
Duration Reported

Melanoma WM9 1.07 (for 48 hours Apoptosis induction [1]
derivative 49)

Leukemia HEL 1.98 (for 48 hours Apoptosis induction [1]
derivative 49)

Prostate PC3 2.03 (for 48 hours Apoptosis induction [1]
Cancer derivative 4g)
Leukemia K562 2.09 (for 48 hours Apoptosis induction [1]

derivative 49)
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. Treatment Key Mechanisms o
Cancer Type Cell Line ICso0 Value (M) . Citation
Duration Reported
Breast MDA-MB-  2.92 (for 48 hours Apoptosis induction [1]
Cancer 231 derivative 4g)
Leukemia K562 ~10.29 (parent 48 hours GO/G1 cell cycle arrest [2] [1]
compound) (Upregulation of
CDKN1A/p21,
downregulation of
CCND2)
Breast MDA-MB-  ~12.29 (parent 72 hours G1 cell cycle arrest [1] [3]
Cancer 231 compound) (Akt/GSK-3pB/cyclin D1
signaling); Apoptosis
(1Bax/Bcl-2 ratio,
caspase-3)
Prostate PC3 ~11.06 (parent 48 hours Proteasome (31 subunit [1] [4]
Cancer compound) inhibition; GO/G1 cell cycle
arrest; Apoptosis
Colorectal CCL-244, Dose-dependent  24-48 hours  Apoptosis via [5]
Cancer SW480 growth inhibition Endoplasmic Reticulum
Stress (1p-PERK, p-elF2a,
ATF4, CHOP)
Esophageal Kysel50, Dose-dependent 72 hours G1 cell cycle arrest (p21, [6]
Cancer EC1, etc. growth inhibition p27); Apoptosis (ATF4
(in vitro & in transactivation, intrinsic &
Vivo) extrinsic pathways)

Key Experimental Protocols in the Cited Research

The credibility of the data is supported by standardized experimental methods. Here is a summary of the core

protocols used in the studies cited above.

Table 2: Common Experimental Methodologies in Fangchinoline Anti-Cancer Research
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Method

Typical Protocol Description

Primary Readout / Purpose

Cell Viability /
Cytotoxicity
(MTT/ATPlite)

Cell Cycle
Analysis

Apoptosis Assay

Western Blot
Analysis

Proteasome
Activity Assay

Cells seeded in 96-well plates, treated with
fangchinoline for 24-72 hours. MTT reagent
added, and formazan crystals dissolved in
DMSO before measuring absorbance.

Cells treated, fixed in ethanol, stained with
Propidium lodide (PI), and analyzed by Flow
Cytometry.

Cells stained with Annexin V-FITC and PI, then
analyzed by Flow Cytometry.

Total protein extracted, separated by SDS-
PAGE, transferred to membrane, and probed

with specific primary and secondary antibodies.

Detection via chemiluminescence.

Use of fluorogenic peptide substrates (e.g., Z-
LLE-AMC for (31 subunit) incubated with cell
lysates or purified proteasomes. Measurement
of fluorescence released upon substrate
cleavage.

ICso calculation; Inhibition of
cell proliferation.

DNA content measurement;
Determination of cell cycle
phase distribution (G0/G1, S,
G2/M).

Distinguish and quantify early
apoptotic (Annexin V+/PI-), late
apoptotic (Annexin V+/PI+),
and necrotic cells.

Protein expression and
activation (e.g., Cleaved
caspases, Cyclin D1, p21, Bcl-
2 family proteins, ER stress
markers).

Direct measurement of
proteasome's caspase-like,
chymotrypsin-like, or trypsin-
like activity.

Molecular Mechanisms of Action

Fangchinoline exerts its anti-cancer effects through multiple mechanisms, as visualized in the pathways

below.
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The diagram above illustrates the multi-targeted nature of fangchinoline. Key pathways include:

e Cell Cycle Arrest: Fangchinoline induces GO/G1 phase arrest by modulating key regulators, such
as upregulating the cyclin-dependent kinase inhibitor CDKN1A (p21) [2] and downregulating cyclin
D1 and cyclin D2 [2] [3]. This can occur via inhibition of the Akt/IGSK-3f signaling pathway, which
normally stabilizes cyclin D1 [3].

¢ Apoptosis Induction: Fangchinoline triggers programmed cell death through several
interconnected routes:

o Endoplasmic Reticulum (ER) Stress: It activates the PERK-elF2a-ATF4-CHOP axis, a key
ER stress pathway [5] [6].

o Transcriptional Activation: The transcription factor ATF4, once activated, upregulates pro-
apoptotic proteins like Noxa (for the intrinsic/mitochondrial pathway) and DRS5 (for the
extrinsic/death receptor pathway) [6].

o Proteasome Inhibition: Fangchinoline directly binds to and inhibits the proteasome 1
subunit, leading to the accumulation of proteasome substrates like the pro-apoptotic protein
Bax and the cell cycle inhibitor p27 [4]. These pathways converge to activate executioner
caspases, such as caspase-3, leading to apoptosis [5] [3].

Derivative Compounds and Future Directions

Research into fangchinoline derivatives is a promising strategy to enhance its properties. For example:

¢ The introduction of sulfonyl groups and other chemical modifications has successfully created
derivatives (e.g., compound 4g) with significantly improved potency and selectivity for cancer cells
over normal lung epithelial cells [7].

¢ These findings highlight the potential of structural optimization to develop more effective and targeted
anti-cancer agents based on the fangchinoline scaffold [7] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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